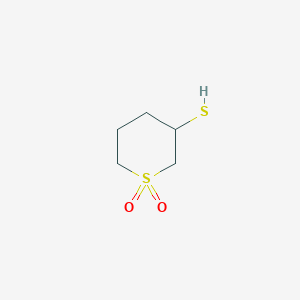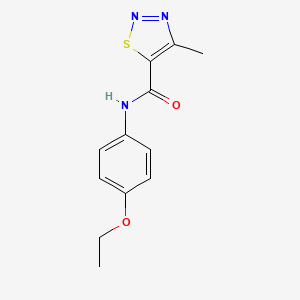![molecular formula C14H14N2O2 B2652256 N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide CAS No. 2305561-48-0](/img/structure/B2652256.png)
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide, also known as MQPA, is a synthetic compound that has been widely used in scientific research for its unique properties. MQPA is a quinoline derivative that has a propenamide group attached to it. This molecule has been studied for its potential as a protease inhibitor, which could have implications in the treatment of various diseases.
Mécanisme D'action
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide inhibits protease activity by binding to the active site of the enzyme. The propenamide group of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide forms a covalent bond with the active site serine residue of the protease, which prevents substrate binding and catalysis.
Biochemical and Physiological Effects:
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory and anti-tumor properties. N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has also been studied for its potential as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using biochemical assays. However, there are also limitations to using N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide in lab experiments. Its mechanism of action is irreversible, which can make it difficult to study the kinetics of protease inhibition. Additionally, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide derivatives that have improved selectivity and potency for specific proteases. Additionally, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide could be studied for its potential as a therapeutic agent in diseases where protease activity is dysregulated, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the off-target effects of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide and how they may impact its use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide can be synthesized by the condensation of 2-amino-6-methoxyquinoline with acryloyl chloride in the presence of a base. The resulting product can be purified by recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been extensively studied for its potential as a protease inhibitor. Proteases are enzymes that are involved in various biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to several diseases, including cancer, Alzheimer's disease, and viral infections.
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to inhibit the activity of several proteases, including thrombin, trypsin, and plasmin. This inhibition could have therapeutic implications in the treatment of diseases where protease activity is dysregulated.
Propriétés
IUPAC Name |
N-[(6-methoxyquinolin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-14(17)15-9-11-5-4-10-8-12(18-2)6-7-13(10)16-11/h3-8H,1,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVOJNRXKQPGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2652173.png)
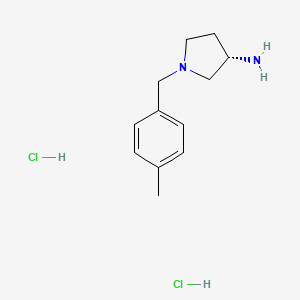
![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)
![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)
![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)
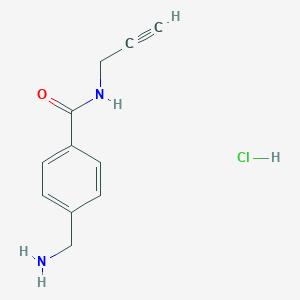
![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)
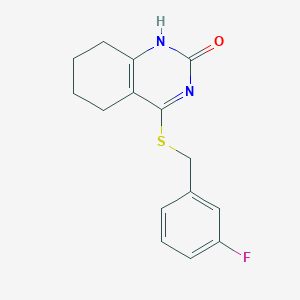
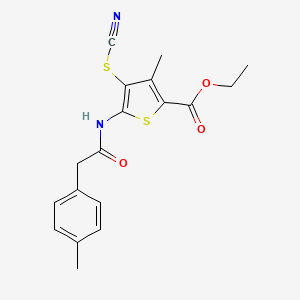
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
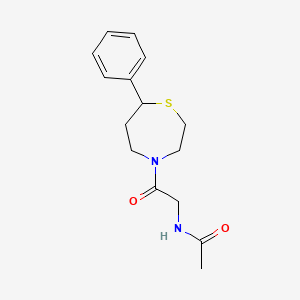
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)
